molecular formula C15H19BrN2O B1451466 [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide CAS No. 1185302-92-4

[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide

Cat. No.: B1451466
CAS No.: 1185302-92-4
M. Wt: 323.23 g/mol
InChI Key: SRVZPUGRLMPXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group, an ethyl chain, and a pyridinylmethylamine moiety, making it a versatile molecule for synthetic and research purposes.

Scientific Research Applications

[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antidepressant and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide typically involves the reaction of 4-methoxyphenethylamine with pyridine-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The pyridinyl ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenethylamine derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted phenethylamine derivatives.

Mechanism of Action

The mechanism of action of [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A precursor in the synthesis of [2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide.

    Pyridine-4-carbaldehyde: Another precursor used in the synthesis.

    2-Methoxy-4-vinylphenol: Shares a similar methoxyphenyl group but differs in its overall structure and applications.

Uniqueness

This compound is unique due to its combination of a methoxyphenyl group and a pyridinylmethylamine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.BrH/c1-18-15-4-2-13(3-5-15)6-11-17-12-14-7-9-16-10-8-14;/h2-5,7-10,17H,6,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVZPUGRLMPXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=NC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 3
Reactant of Route 3
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 4
Reactant of Route 4
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 5
Reactant of Route 5
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide
Reactant of Route 6
Reactant of Route 6
[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.